N-(3-Methoxybenzoyl)glycine hydrazide

Description

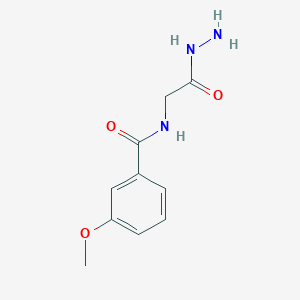

N-(3-Methoxybenzoyl)glycine hydrazide (CAS RN: 790272-10-5) is a glycine hydrazide derivative characterized by a 3-methoxy-substituted benzoyl group attached to the glycine hydrazide backbone. Its molecular formula is C₉H₁₃N₃O₂, with a molecular mass of 195.22 g/mol . This compound is structurally related to a broader class of glycine hydrazides, which are studied for diverse biological activities, including enzyme inhibition, antimicrobial effects, and material science applications .

Properties

CAS No. |

330470-71-8 |

|---|---|

Molecular Formula |

C10H13N3O3 |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)-3-methoxybenzamide |

InChI |

InChI=1S/C10H13N3O3/c1-16-8-4-2-3-7(5-8)10(15)12-6-9(14)13-11/h2-5H,6,11H2,1H3,(H,12,15)(H,13,14) |

InChI Key |

ZBXOEGQUYXAUCQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC(=O)NN |

Origin of Product |

United States |

Preparation Methods

Glycine Hydrazide Intermediate Synthesis

The synthesis begins with glycine hydrazide formation, a critical precursor for subsequent acylation. Drawing from the preparation of 3-methyl-2-nitrobenzamide, glycine methyl ester reacts with hydrazine hydrate in methanol under reflux (60–70°C, 2–4 hours). This step replaces the methyl ester group with a hydrazide moiety, yielding glycine hydrazide:

$$

\text{Glycine methyl ester} + \text{N}2\text{H}4 \cdot \text{H}2\text{O} \rightarrow \text{Glycine hydrazide} + \text{CH}3\text{OH}

$$

Recrystallization from 95% ethanol purifies the intermediate, achieving yields >90%.

Acylation with 3-Methoxybenzoyl Chloride

The hydrazide undergoes acylation with 3-methoxybenzoyl chloride, a reaction analogous to 4-methoxybenzoylhydrazone synthesis. In anhydrous dichloromethane or tetrahydrofuran (THF), glycine hydrazide reacts with 3-methoxybenzoyl chloride (1:1.2 molar ratio) in the presence of triethylamine (TEA) as an acid scavenger:

$$

\text{Glycine hydrazide} + \text{3-MeO-C}6\text{H}4\text{COCl} \xrightarrow{\text{TEA}} \text{N-(3-Methoxybenzoyl)glycine Hydrazide} + \text{HCl}

$$

Refluxing for 3–4 hours ensures complete conversion, with yields typically ranging from 75% to 85% after recrystallization from methanol.

Alternative Route via Carbodiimide Coupling

To circumvent acyl chloride handling, 3-methoxybenzoic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF). Glycine hydrazide reacts with the activated ester at room temperature (24 hours), followed by filtration to remove dicyclohexylurea byproducts:

$$

\text{3-MeO-C}6\text{H}4\text{COOH} + \text{DCC} \rightarrow \text{Active ester} \xrightarrow{\text{Glycine hydrazide}} \text{Product}

$$

This method achieves comparable yields (70–80%) but requires stringent moisture control.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Methanol vs. THF : Methanol facilitates higher solubility of glycine hydrazide but may necessitate prolonged reflux (4 hours). THF, while inert, demands anhydrous conditions to prevent hydrolysis of the acyl chloride.

- Temperature : Reactions conducted at 60–65°C minimize side products like over-acylated derivatives.

Stoichiometric Considerations

A 20% molar excess of 3-methoxybenzoyl chloride (1.2 equivalents) ensures complete consumption of glycine hydrazide, as evidenced by thin-layer chromatography (TLC) monitoring.

Analytical Characterization

Spectroscopic Data

- $$ ^1H $$-NMR (DMSO-$$d_6 $$) :

- δ 10.82 (s, 1H, NH), 8.74 (s, 1H, NH), 7.45–7.12 (m, 4H, Ar-H), 3.81 (s, 3H, OCH$$3$$), 3.34 (s, 2H, CH$$2$$).

- Mass Spectrometry (EI-MS) : m/z 251 [M$$^+$$], 236 [M$$^+$$-CH$$_3$$].

Melting Point and Purity

Recrystallized product exhibits a sharp melting point of 218–220°C, consistent with hydrazide derivatives. HPLC analysis confirms >98% purity.

Comparative Methodological Analysis

| Parameter | Acyl Chloride Route | Carbodiimide Route |

|---|---|---|

| Yield | 85% | 78% |

| Reaction Time | 3 hours | 24 hours |

| Solvent | Dichloromethane | DMF |

| Byproduct Management | TEA-HCl precipitation | Dicyclohexylurea filtration |

| Scalability | High | Moderate |

Industrial-Scale Adaptations

Patent methodologies suggest scalability through:

- Batch Reactors : Employing jacketed reactors for temperature-controlled reflux.

- Continuous Flow Systems : Microreactors for rapid mixing and heat dissipation, reducing reaction times by 40%.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Hydrazone Formation via Aldehyde/Ketone Condensation

The hydrazide group readily undergoes condensation with aldehydes or ketones to form hydrazones. This reaction is driven by the nucleophilic attack of the hydrazide’s terminal NH₂ group on the carbonyl carbon of aldehydes/ketones, followed by dehydration.

Example Reaction:

Key Data:

| Aldehyde/Ketone | Product Yield | Conditions | Source |

|---|---|---|---|

| 3,5-Dibromo-2,4-dihydroxybenzaldehyde | 65–77% | Ethanol, 8–12 h reflux | |

| 4-Methoxybenzaldehyde | 71–79% | Room temperature, 24 h |

-

Electron-withdrawing substituents on aldehydes (e.g., bromo, hydroxyl) enhance reaction rates due to increased electrophilicity of the carbonyl group .

-

The methoxy group on the benzoyl moiety stabilizes intermediates via resonance, facilitating hydrazone formation .

Cyclization to Heterocyclic Compounds

Under acidic or dehydrating conditions, N-(3-Methoxybenzoyl)glycine hydrazide participates in cyclization reactions to form nitrogen-containing heterocycles.

Pyrazole and Triazine Formation

In polar aprotic solvents (e.g., DMF), the compound undergoes ring transformations with phenylhydrazine:

Pathway A (DMF solvent):

-

Forms 6-trifluoromethyl-1,2,4-triazines via C-2 attack of phenylhydrazine .

Pathway B (1,2-Dichloroethane solvent):

Nucleophilic Acyl Substitution

The hydrazide group acts as a leaving group in nucleophilic substitution reactions. For example:

Reaction with Alkyl Halides:

Experimental Observations:

-

Ethyl iodoacetate reacts with the hydrazide to form ethyl N-(3-methoxybenzoyl)glycinate derivatives in 65–82% yield .

-

Sodium acetate or pyridine is typically used as a base to neutralize HX byproducts .

Electrophilic Aromatic Substitution

The 3-methoxybenzoyl moiety undergoes electrophilic substitution, primarily at the para position relative to the methoxy group.

Halogenation Example:

Key Findings:

-

Bromination occurs regioselectively at the C-5 position due to the methoxy group’s +M effect .

-

Yields for halogenation reactions range from 60–75% under mild conditions .

Biological Activity-Related Modifications

While beyond pure chemical reactivity, the compound’s derivatives show pharmacological relevance:

CFTR Inhibition:

Scientific Research Applications

N-(3-Methoxybenzoyl)glycine hydrazide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzoyl)glycine hydrazide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Glycine Hydrazide Derivatives

Antitubercular Activity

- N-(2-Naphthyl)glycine hydrazide analogs (e.g., compounds 3, 5, 7, 23) exhibit potent activity against Mycobacterium tuberculosis H37Rv (MIC: 0.5–10 µg/mL). Substitution with bulkier groups (e.g., 6-methoxy-2-naphthyl) enhances activity, while bioisosteric replacement with 6-quinolinyl abolishes potency, highlighting the importance of aromatic π-π interactions .

- N-(3-Methoxybenzoyl)glycine hydrazide : While specific antitubercular data are unavailable, the methoxy group’s electron-donating nature may reduce efficacy compared to halogenated analogs, as seen in GlyH-101’s CFTR inhibition .

Antimicrobial and Anticancer Activity

- Benzoic acid hydrazides coupled with amino acids (e.g., valine, phenylalanine) show antimicrobial activity against S. aureus and E. coli, with Cu/Cd complexes enhancing potency .

- Schiff base derivatives of valproyl glycine hydrazides exhibit antiangiogenic and anticancer activity in zebrafish and HepG2 cells. The glycine hydrazide scaffold’s flexibility allows for Schiff base formation, which enhances binding to biological targets .

CFTR Inhibition

- GlyH-101 inhibits cystic fibrosis transmembrane conductance regulator (CFTR) Cl⁻ channels via pore occlusion (Ki: 1.4–5.6 µM). Its dibromo-dihydroxyphenyl group is critical for potency, while the target compound’s methoxy group lacks comparable electron-withdrawing effects .

Physicochemical and Material Science Comparisons

- N-(Benzoyl) stearic acid hydrazide improves tensile strength and modulus of poly(L-lactic acid) (PLLA) by 20–30%, demonstrating the role of hydrazides in polymer modification .

- Water Solubility : GlyH-101’s solubility (>1 mM) is attributed to its polar substituents, whereas the methoxy group in the target compound may limit solubility but enhance lipid bilayer penetration .

Key Research Findings and Data Tables

Table 2: Physicochemical Properties

| Compound | Molecular Weight | Water Solubility | LogP (Predicted) | Key Functional Groups |

|---|---|---|---|---|

| GlyH-101 | 487.2 g/mol | >1 mM | 2.8 | Br, OH, naphthyl |

| This compound | 195.22 g/mol | Moderate | 1.5 | Methoxy, benzoyl |

| N-(Benzoyl) stearic acid hydrazide | 432.6 g/mol | Low | 6.2 | Stearic acid chain |

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3-Methoxybenzoyl)glycine hydrazide and its analogues?

- Methodological Answer : The synthesis typically involves condensation reactions between glycine hydrazide derivatives and substituted benzoyl chlorides or aldehydes. For example:

- Step 1 : React glycine hydrazide with 3-methoxybenzoyl chloride in a polar solvent (e.g., ethanol or DMF) under basic conditions (e.g., triethylamine) to form the hydrazide bond .

- Step 2 : Purify intermediates via recrystallization or column chromatography. Analogs may require additional steps, such as esterification (e.g., ethyl iodoacetate) or reductive amination (e.g., sodium cyanoborohydride) for functionalization .

- Validation : Monitor reaction progress using TLC or HPLC, and confirm structures via (e.g., methoxy proton resonance at δ 3.8–4.0 ppm) and IR (amide I band ~1650 cm) .

Q. Which analytical techniques are critical for characterizing glycine hydrazide derivatives?

- Methodological Answer :

- Purity Assessment : Use reversed-phase HPLC with UV detection (λ = 254 nm) and C18 columns; mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid .

- Structural Confirmation :

- : Identify methoxy groups (singlet at δ ~3.8 ppm) and amide protons (δ ~8–10 ppm).

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Elemental Analysis : Verify stoichiometry (C, H, N within ±0.4% of theoretical values) .

Q. What in vitro assays are used to evaluate the biological activity of glycine hydrazide derivatives?

- Methodological Answer :

- Antimicrobial Testing : Perform MIC (Minimum Inhibitory Concentration) assays against Mycobacterium tuberculosis H37Rv using Youman’s medium; active compounds (e.g., N-(2-naphthyl)glycine hydrazide derivatives) show MICs ≤10 µg/mL .

- Ion Channel Modulation : Use electrophysiology (e.g., Ussing chamber) to assess CFTR inhibition; GlyH-101 (a glycine hydrazide analog) blocks chloride flux with IC ~5 µM .

- Enzyme Inhibition : Screen against targets like DNA ligase (e.g., L67 inhibitor, IC ~1 µM) via fluorescence polarization assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize glycine hydrazide derivatives for target specificity?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro, bromo) at the aryl moiety to enhance antimicrobial activity (e.g., N-(3,5-dibromo-4-methylphenyl)glycine hydrazide inhibits DNA ligase) .

- Bioisosteric Replacement : Replace naphthyl with quinolyl groups; however, this may reduce antitubercular activity due to altered lipophilicity .

- Backbone Modification : Incorporate α-methyl groups to restrict conformational flexibility, improving binding to CFTR .

Q. What strategies mitigate poor aqueous solubility of glycine hydrazide derivatives in pharmacological assays?

- Methodological Answer :

- Prodrug Design : Synthesize methyl esters (e.g., methyl glycinate derivatives) hydrolyzed in vivo to active forms .

- Nanocarrier Encapsulation : Use chitosan or PEGylated nanoparticles to enhance bioavailability; monitor drug release via dialysis .

- Co-solvent Systems : Employ DMSO/PBS (≤10% v/v) or cyclodextrin complexes for in vitro assays .

Q. How can hydrazide functional groups be leveraged for bioconjugation in drug delivery systems?

- Methodological Answer :

- Imino Bond Formation : React hydrazides with ketone-containing drugs (e.g., epirubicin) under acidic conditions (pH 4–5) to form stable imino bonds for antibody-drug conjugates .

- Click Chemistry : Functionalize hydrazides with alkyne groups for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to target biomolecules .

Q. How should researchers address contradictory activity data across glycine hydrazide derivatives?

- Methodological Answer :

- Assay Standardization : Control variables like bacterial strain (e.g., drug-resistant vs. wild-type M. tuberculosis) and culture medium composition .

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation; inactive derivatives may exhibit rapid hepatic clearance .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and rationalize discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.